molecular formula C14H15ClN4O3 B3023188 N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1119450-85-9

N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B3023188
CAS No.: 1119450-85-9
M. Wt: 322.75 g/mol
InChI Key: IQQAHVFRECYKDL-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a compound with the molecular formula C14H15ClN4O3. It is a solid substance used primarily in proteomics research . The compound contains a benzamide core substituted with an oxadiazole ring and a chloromethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. This interaction can affect the function of the target protein and alter cellular pathways .

Comparison with Similar Compounds

N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:

These compounds share the oxadiazole and benzamide core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.

Properties

IUPAC Name

N-(2-acetamidoethyl)-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-9(20)16-6-7-17-14(21)11-4-2-10(3-5-11)13-18-12(8-15)22-19-13/h2-5H,6-8H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQAHVFRECYKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Reactant of Route 2
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N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Reactant of Route 3
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N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Reactant of Route 4
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N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide

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